3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester
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Description
3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester is a useful research compound. Its molecular formula is C16H25BClN3O2 and its molecular weight is 337.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids and their esters are often used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling, the compound would interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
It’s worth noting that the susceptibility of boronic pinacol esters to hydrolysis is influenced by the ph of the environment, with the rate of reaction considerably accelerated at physiological ph .
Result of Action
In the context of suzuki-miyaura cross-coupling, the result of the compound’s action would be the formation of a new carbon-carbon bond .
Action Environment
The action of 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . This could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPFRZNRGTRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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